N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide
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Overview
Description
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11FN2O3 It is known for its unique structural properties, which include a fluorenyl group substituted with a nitro and a fluoro group, as well as an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration of 5-fluoro-9H-fluorene, followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-amino-3-nitro-9H-fluoren-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitro-9H-fluoren-2-amine and acetic acid.
Scientific Research Applications
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, while the acetamide moiety can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)acetamide: Lacks the fluoro and nitro substituents, resulting in different reactivity and biological activity.
N-(5-fluoro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, leading to different chemical properties and applications.
N-(3-nitro-9H-fluoren-2-yl)acetamide: Lacks the fluoro group, affecting its stability and reactivity.
Uniqueness
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical and biological properties. The combination of these substituents makes it a valuable compound for various research applications, offering a balance of stability, reactivity, and potential biological activity.
Properties
CAS No. |
1427-08-3 |
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Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-13-6-10-5-9-3-2-4-12(16)15(9)11(10)7-14(13)18(20)21/h2-4,6-7H,5H2,1H3,(H,17,19) |
InChI Key |
RRNRIPIDHGBVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C(=CC=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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